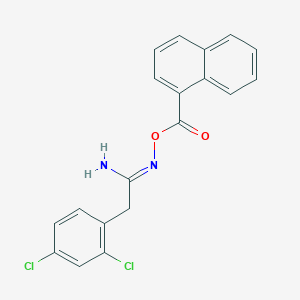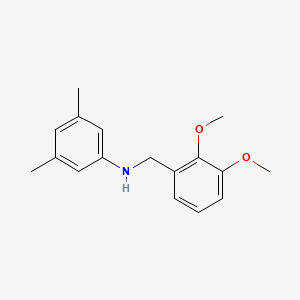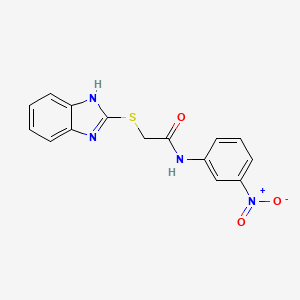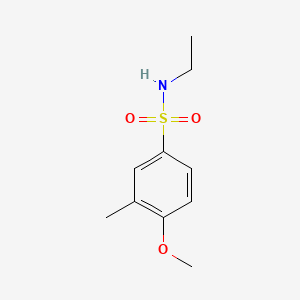![molecular formula C18H21N3OS B5747353 4-tert-butyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5747353.png)
4-tert-butyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-tert-butyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as PTC-209 and belongs to the class of small molecules that target cancer stem cells.
作用机制
PTC-209 exerts its anti-cancer effects by inhibiting the expression of BMI-1, a protein that plays a crucial role in the self-renewal and survival of cancer stem cells. PTC-209 binds to the transcription factor Sp1, which regulates the expression of BMI-1, leading to the downregulation of BMI-1 expression. This, in turn, leads to the inhibition of cancer stem cell self-renewal and proliferation.
Biochemical and Physiological Effects:
PTC-209 has been found to have minimal toxicity and side effects in preclinical studies. It has been shown to selectively target cancer stem cells, leaving normal cells unaffected. PTC-209 has been found to inhibit the growth and metastasis of various types of cancer, including breast cancer, lung cancer, and pancreatic cancer.
实验室实验的优点和局限性
PTC-209 is a promising compound for cancer research due to its selective targeting of cancer stem cells and minimal toxicity. However, there are limitations to its use in lab experiments. PTC-209 is a relatively new compound, and further studies are needed to determine its optimal dosage and efficacy in different types of cancer. Additionally, the synthesis method for PTC-209 is complex and requires specialized equipment and expertise.
未来方向
There are several future directions for the study of PTC-209. One direction is to explore its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another direction is to investigate its efficacy in different types of cancer and in animal models. Additionally, further studies are needed to determine the optimal dosage and administration of PTC-209 in clinical trials. Finally, the development of more efficient and cost-effective synthesis methods for PTC-209 could lead to its wider use in cancer research.
Conclusion:
PTC-209 is a promising compound for cancer research due to its selective targeting of cancer stem cells and minimal toxicity. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research is needed to explore its potential therapeutic applications and to optimize its use in clinical trials.
合成方法
PTC-209 is synthesized through a multi-step process that involves the reaction of 4-tert-butylbenzoyl chloride with sodium hydride, followed by the reaction with 3-pyridinemethanamine and carbon disulfide. The resulting compound is then treated with hydrochloric acid to obtain PTC-209.
科学研究应用
PTC-209 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to selectively target cancer stem cells, which are responsible for tumor initiation, maintenance, and resistance to chemotherapy. PTC-209 has been found to inhibit the self-renewal and proliferation of cancer stem cells, leading to the reduction of tumor growth and metastasis.
属性
IUPAC Name |
4-tert-butyl-N-(pyridin-3-ylmethylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS/c1-18(2,3)15-8-6-14(7-9-15)16(22)21-17(23)20-12-13-5-4-10-19-11-13/h4-11H,12H2,1-3H3,(H2,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFVTUQOKARMGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=S)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-ethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone](/img/structure/B5747277.png)


![1-[(3,4-dimethylphenoxy)acetyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5747304.png)


![4-[(4-bromo-3-methylphenoxy)acetyl]morpholine](/img/structure/B5747332.png)
![4-[(4-fluorophenyl)sulfonyl]-N-(4-methylphenyl)-1-piperazinecarbothioamide](/img/structure/B5747351.png)

![4,5-dimethyl-2-[(4-methyl-3-nitrobenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5747360.png)
![N-[3-(acetylamino)phenyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5747368.png)
![4-[(2-iodophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5747374.png)
![methyl {4-[(3-methylbenzoyl)amino]phenoxy}acetate](/img/structure/B5747376.png)